molecular formula C20H15ClN4O B13824835 N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide

N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide

Cat. No.: B13824835
M. Wt: 362.8 g/mol
InChI Key: FRLJNOCSPOFVBP-MHWRWJLKSA-N
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Description

(2E)-N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, followed by the addition of cyanoacetic acid under basic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often utilizing automated systems and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(2E)-N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
  • (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

(2E)-N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide is unique due to its specific structural features, such as the presence of a pyrazolyl group and a cyano group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H15ClN4O

Molecular Weight

362.8 g/mol

IUPAC Name

(E)-N-benzyl-3-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide

InChI

InChI=1S/C20H15ClN4O/c21-18-8-6-15(7-9-18)19-17(13-24-25-19)10-16(11-22)20(26)23-12-14-4-2-1-3-5-14/h1-10,13H,12H2,(H,23,26)(H,24,25)/b16-10+

InChI Key

FRLJNOCSPOFVBP-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=C(NN=C2)C3=CC=C(C=C3)Cl)/C#N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=C(NN=C2)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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